molecular formula C6H11Cl2N3 B3098241 [(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride CAS No. 1332531-21-1

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride

Cat. No. B3098241
CAS RN: 1332531-21-1
M. Wt: 196.07
InChI Key: HCQHMIWHUOEHTJ-UHFFFAOYSA-N
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Description

This compound, also known as (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride, is a chemical with the CAS Number 1332531-21-1 . It has a molecular weight of 196.08 . Pyrazoles, which this compound is a derivative of, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrazoles are known to undergo various chemical reactions . For instance, 5-aminopyrazoles can undergo cyclization and cycloaddition when reacting with bielectrophiles .


Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but it is insoluble in water .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as MFCD13857385, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Antiviral Activity

Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes at 500 μg/mL and were found to possess promising activity .

Antibacterial Activity

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial .

Antimycobacterial Activity

Imidazole derivatives also exhibit antimycobacterial activities . This makes them potential candidates for the development of new drugs to treat infectious diseases.

Anti-inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory conditions.

Antitumor Activity

Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor activities . This suggests that they could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole derivatives have also been reported to exhibit antidiabetic activities . This suggests potential applications in the treatment of diabetes.

Anti-allergic Activity

Imidazole derivatives have been reported to exhibit anti-allergic activities . This suggests potential applications in the treatment of allergic conditions.

Safety and Hazards

Long-term or frequent contact with this compound should be avoided, and inhalation of its dust or solution should be prevented . If contact occurs with skin or eyes, it should be immediately rinsed with plenty of water, and medical help should be sought .

Future Directions

While specific future directions for this compound are not detailed in the literature, pyrazoles and their derivatives continue to attract attention due to their interesting pharmacological properties . They are being studied globally for their synthesis and biological activity .

properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHMIWHUOEHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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